3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C7H10N2O3 and a molecular weight of 170.17 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered 1,2,4-oxadiazole ring attached to a propionic acid group . The exact spatial arrangement of the atoms within the molecule was not found in the available literature.
Physical And Chemical Properties Analysis
The compound is a powder . Its molecular formula is C7H10N2O3, and it has a molecular weight of 170.17 . Further physical and chemical properties were not found in the available literature.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Drug Design
The research conducted by Nazir et al. (2018) explored the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules exhibited potent inhibitory potential against the urease enzyme, indicating their possible application in drug design programs due to their mild cytotoxicity and good binding energy values in in silico studies (Nazir et al., 2018).
Antimicrobial Activity
El-masry et al. (2000) synthesized new benzimidazole derivatives, including an oxadiazole, which displayed significant antimicrobial activities. This suggests the potential use of these compounds in developing antimicrobial agents (El-masry et al., 2000).
Anti-Inflammatory and Analgesic Properties
Husain et al. (2009) synthesized a series of β-aroylpropionic acid-based 1,3,4-oxadiazoles, which demonstrated anti-inflammatory and analgesic properties. Some of these compounds showed very low ulcerogenic action, marking them as potential therapeutic agents (Husain et al., 2009).
Corrosion Inhibition
Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulphuric acid. Their findings indicate the protective layer formation by these inhibitors, suggesting applications in corrosion prevention technologies (Ammal et al., 2018).
Synthesis of Derivatives with Therapeutic Potential
Research by Abdel-Rahman & Hussein (2006) focused on synthesizing β-hydroxypropanoic acid derivatives, including 1,3,4-oxadiazole-5-thiones, which exhibited comparable anti-inflammatory activity and superior GI safety profile compared to some established drugs. This indicates their potential as safer therapeutic agents (Abdel-Rahman & Hussein, 2006).
Therapeutic Ligands and Radiopharmaceuticals
Automated synthesis of radiopharmaceuticals for PET imaging involving 1,2,4-oxadiazole derivatives has been reported by Luo et al. (2019). They successfully synthesized a compound for imaging sphingosine-1 phosphate receptor 1, highlighting the use of these derivatives in diagnostic imaging (Luo et al., 2019).
Chelating Properties
Varde & Acharya (2017) synthesized a novel ligand with 1,3,4-oxadiazole moiety and evaluated its chelating properties. Transition metal chelates of the ligand were examined for antifungal activity, indicating applications in developing antifungal agents (Varde & Acharya, 2017).
Safety and Hazards
The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as GHS07, indicating that it can cause skin irritation, eye irritation, and may be harmful if inhaled .
Wirkmechanismus
Mode of Action
Oxadiazole derivatives have been studied for their potential biological activities, including anticancer , antiviral , and anti-inflammatory effects . The exact mechanism by which these compounds exert their effects is still under investigation.
Pharmacokinetics
As a result, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound .
Eigenschaften
IUPAC Name |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-5-8-6(12-9-5)3-4-7(10)11/h2-4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGZQPCRFOELNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.